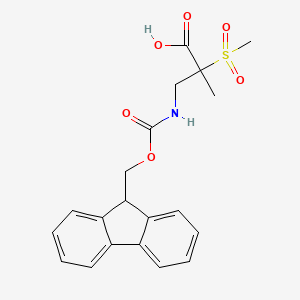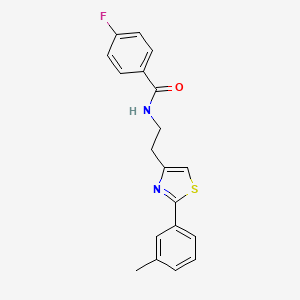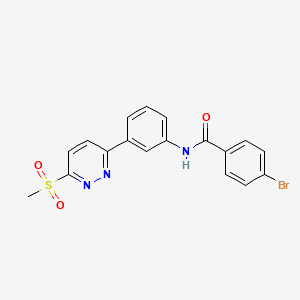![molecular formula C21H19NO3 B2483725 2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione CAS No. 1024250-49-4](/img/structure/B2483725.png)
2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione involves methods that offer high yields and environmental friendliness. For instance, the improved synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives uses urea catalysis in aqueous media under ultrasound, demonstrating high yields and simplicity in work-up procedures (Li et al., 2012). Additionally, the efficient one-pot four-component reaction allows for the synthesis of tetrahydroindole skeletons from substituted β-nitrostyrenes, cyclohexanones, and other compounds, highlighting versatility in creating complex structures (Xue et al., 2016).
Molecular Structure Analysis
Investigations into related compounds' molecular structures reveal the significance of conformational preferences and stereochemical arrangements. For example, the conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue, are determined using quantum mechanical calculations, emphasizing the impact of stereochemistry on the compound's properties (Alemán et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of cyclohexanedione derivatives is highlighted in studies exploring one-pot synthesis methods under specific conditions, such as ultrasound irradiation, to achieve high yields and environmental benefits (Song et al., 2015). These methods underscore the adaptability and efficiency of synthesizing cyclohexanedione derivatives through innovative reaction conditions.
Physical Properties Analysis
The physical properties of compounds similar to 2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione, such as crystal structure and solubility, are crucial for understanding their behavior in various solvents and conditions. For instance, the crystal structure of 2-methyl-1,3-cyclohexanedione has been determined by X-ray methods, offering insights into the enolized form presence in crystals and the implications for molecular interactions (Katrusiak, 1993).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents and conditions, are pivotal for the utility of cyclohexanedione derivatives in organic synthesis. The one-pot three-component synthesis under ultrasound exemplifies the innovative approaches to enhance reaction yields and efficiency, demonstrating the compound's versatility and potential in organic synthesis (Song et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives :
- 2-Acetyl-1,3-cyclohexanediones, which are closely related to the compound , react with diazomethane predominantly at the acetyl keto group, forming various derivatives (Akhrem, Moiseenkov, Lakhvich, & Poselenov, 1972).
- Intramolecular reactions of nitroolefin-β-diketone Michael adducts with 1,3-cyclohexanedione have been observed, leading to the formation of various compounds (Nielsen & Archibald, 1969).
- The compound and its derivatives are involved in the synthesis of various organic structures, such as 2,2′-Methylenebis(1,3-cyclohexanedione), indicating its utility in complex organic synthesis (Li-xian & Hong, 2006).
Catalysis and Synthesis :
- The compound has been utilized in the synthesis and characterization of biologically active derivatives, showcasing its role in the development of novel chemical entities (Jeyachandran, 2021).
- It's involved in the formation of various cyclic structures, such as 1,2-dioxanes, highlighting its importance in the synthesis of cyclic compounds (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Structural Analysis :
- The crystal structure of related cyclohexanedione compounds has been analyzed, providing insights into their molecular configurations and potential applications in material science (Katrusiak, 1993).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-acetylphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-14(23)15-7-9-18(10-8-15)22-13-19-20(24)11-17(12-21(19)25)16-5-3-2-4-6-16/h2-10,13,17,24H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDSKYZJCXUSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2483646.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2483647.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)


![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)
![4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2483661.png)
